molecular formula C5H7BrO2 B1291664 3-Bromodihydro-2H-pyran-4(3H)-one CAS No. 98021-79-5

3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664
CAS No.: 98021-79-5
M. Wt: 179.01 g/mol
InChI Key: ZGULSQDBOSMIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromodihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of brominated heterocycles It is a derivative of dihydropyran, where a bromine atom is substituted at the third position of the dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the bromination of dihydropyran-4-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromodihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced to form dihydropyran derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as lactones or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

  • Substituted dihydropyran derivatives
  • Reduced dihydropyran compounds
  • Oxidized products like lactones or carboxylic acids

Scientific Research Applications

3-Bromodihydro-2H-pyran-4(3H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromodihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the dihydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Chlorodihydro-2H-pyran-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    3-Iododihydro-2H-pyran-4(3H)-one: Similar structure with an iodine atom instead of bromine.

    Dihydropyran-4-one: The parent compound without any halogen substitution.

Uniqueness: 3-Bromodihydro-2H-pyran-4(3H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom can influence the compound’s electronic properties, making it more suitable for specific reactions and applications.

Properties

IUPAC Name

3-bromooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSQDBOSMIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623582
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-79-5
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 3
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 5
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 6
3-Bromodihydro-2H-pyran-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.